

# Application Note: High-Throughput Analysis of Fenthion Residues in Diverse Food Matrices

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Compound of Interest		
Compound Name:	Fenthion sulfone-d6	
Cat. No.:	B12422240	Get Quote

#### **Abstract**

This application note details a robust and sensitive protocol for the determination of Fenthion and its primary metabolites in a variety of food matrices. Fenthion is an organophosphate insecticide, and monitoring its residues in food is crucial for ensuring consumer safety and regulatory compliance.[1][2][3] The described method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2] This approach offers high throughput, excellent sensitivity, and the ability to overcome matrix effects through the use of matrix-matched calibration. The protocol is applicable to a range of food commodities, including fruits, vegetables, and cereals, with a limit of quantitation of 0.01 mg/kg.

### Introduction

Fenthion is a broad-spectrum organophosphate insecticide used to control a variety of pests on agricultural products. Due to its potential toxicity to non-target organisms and humans, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Fenthion in foodstuffs. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Fenthion residues. The QuEChERS method has become a preferred technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. When coupled with advanced analytical instrumentation like UHPLC-MS/MS, it provides a powerful tool for the accurate quantification of Fenthion and its metabolites, such as Fenthion oxon, Fenthion sulfoxide, and Fenthion sulfone, which can also be of toxicological concern. This



application note provides a detailed protocol for the analysis of Fenthion residues, along with performance data demonstrating its suitability for routine laboratory use.

# Experimental Protocol Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples like cereals, it may be necessary to add a specific amount of water to aid extraction.
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  - Cap the tube and shake vigorously for 1 minute.
  - Centrifuge at ≥3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing a
    mixture of primary secondary amine (PSA) sorbent and MgSO<sub>4</sub>. The specific sorbent
    composition may vary depending on the matrix to remove interferences like pigments and
    fatty acids.
  - Vortex the tube for 30 seconds.
  - Centrifuge at a high speed for 2 minutes.
- Final Extract Preparation:
  - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter.



 The extract is now ready for UHPLC-MS/MS analysis. For some systems, the extract may be diluted with the initial mobile phase to ensure good peak shape for early eluting compounds.

# **UHPLC-MS/MS Analysis**

- UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm particle size) is commonly used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for the quantification of Fenthion and its metabolites. At least two transitions per compound should be monitored for confirmation.

# Quantification

Quantification is performed using matrix-matched calibration curves to compensate for signal suppression or enhancement caused by the sample matrix. Calibration standards are prepared in the blank matrix extract obtained by processing a sample known to be free of Fenthion.

## **Data Presentation**

The following table summarizes the quantitative performance data for the analysis of Fenthion and its metabolites in various food matrices using the described method.



Analyte	Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	LOQ (mg/kg)
Fenthion	Brown Rice	0.01	85.3	5.2	0.01
0.1	92.1	3.8			
Chili Pepper	0.01	90.7	4.1	0.01	_
0.1	95.4	2.9			_
Orange	0.01	88.2	6.5	0.01	_
0.1	93.8	4.3			
Fenthion sulfoxide	Brown Rice	0.01	82.1	7.1	0.01
0.1	89.5	5.4			
Chili Pepper	0.01	87.9	6.2	0.01	
0.1	91.3	4.8			
Orange	0.01	85.4	8.3	0.01	
0.1	90.1	6.1			
Fenthion sulfone	Brown Rice	0.01	84.6	6.8	0.01
0.1	91.2	5.1			
Chili Pepper	0.01	89.1	5.9	0.01	_
0.1	93.5	4.5			
Orange	0.01	86.8	7.9	0.01	
0.1	92.4	5.7			

Data adapted from a representative study on Fenthion residue analysis. The method demonstrates good accuracy and precision, with recoveries typically between 70% and 120% and relative standard deviations (RSDs) below 15%, which is in line with regulatory guidance.



# **Mandatory Visualization**

The following diagram illustrates the experimental workflow for the analysis of Fenthion residues in food matrices.



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Caption: Experimental workflow for Fenthion residue analysis.

### Conclusion

The presented QuEChERS-UHPLC-MS/MS method provides a reliable and efficient solution for the routine analysis of Fenthion residues in a wide range of food matrices. The protocol is straightforward, high-throughput, and meets the stringent requirements for sensitivity and accuracy in pesticide residue monitoring. The use of matrix-matched standards is essential for achieving accurate quantification. This method can be readily implemented in food safety and quality control laboratories to ensure compliance with regulatory standards.

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